molecular formula C23H19FN2OS B2431252 2-(benzylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1207012-26-7

2-(benzylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B2431252
CAS No.: 1207012-26-7
M. Wt: 390.48
InChI Key: DYXLLRLIEVLEPX-UHFFFAOYSA-N
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Description

2-(benzylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a benzylthio group, a fluorophenyl group, and a methoxyphenyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of the compound “2-(benzylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole” are currently unknown

Biochemical Pathways

Without specific information on the compound’s targets, it is difficult to determine the exact biochemical pathways that are affected . Once the targets are identified, it will be possible to map out the pathways and understand the downstream effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or how much of the compound is able to reach its target site in the body.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole typically involves the following steps:

    Formation of the imidazole ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an amine. For example, the reaction of glyoxal with aniline derivatives can form the imidazole core.

    Introduction of the benzylthio group: The benzylthio group can be introduced through the nucleophilic substitution of a benzyl halide with a thiol group. This reaction is typically carried out in the presence of a base such as sodium hydride.

    Attachment of the fluorophenyl and methoxyphenyl groups: The fluorophenyl and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions. These reactions often require the use of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution may require a Lewis acid catalyst, while nucleophilic substitution may require a strong base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

2-(benzylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole
  • 2-(benzylthio)-1-(4-bromophenyl)-5-(4-methoxyphenyl)-1H-imidazole

Uniqueness

2-(benzylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is unique due to the presence of the fluorophenyl group, which can influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets compared to its chloro or bromo analogs.

Properties

IUPAC Name

2-benzylsulfanyl-1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2OS/c1-27-21-13-7-18(8-14-21)22-15-25-23(28-16-17-5-3-2-4-6-17)26(22)20-11-9-19(24)10-12-20/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXLLRLIEVLEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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